Ethanone, 1-(4-amino-2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-YL)-

Description

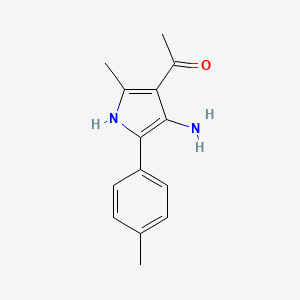

Chemical Structure and Properties The compound, with the systematic name Ethanone, 1-(4-amino-2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-YL)-, is a pyrrole derivative featuring a ketone group (ethanone) at position 1, an amino group at position 4, a methyl group at position 2, and a 4-methylphenyl substituent at position 5 of the pyrrole ring. Its molecular formula is C₁₄H₁₆N₂O, with a molecular weight of 228.32 g/mol. It exists as a liquid under standard conditions and is classified as a flammable substance with low acute toxicity (oral LD₅₀ in mice: 1 g/kg). Upon thermal decomposition, it emits toxic nitrogen oxides (NOₓ) .

Properties

CAS No. |

56463-61-7 |

|---|---|

Molecular Formula |

C14H16N2O |

Molecular Weight |

228.29 g/mol |

IUPAC Name |

1-[4-amino-2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-yl]ethanone |

InChI |

InChI=1S/C14H16N2O/c1-8-4-6-11(7-5-8)14-13(15)12(10(3)17)9(2)16-14/h4-7,16H,15H2,1-3H3 |

InChI Key |

PKZOONNWUOLMES-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=C(N2)C)C(=O)C)N |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Procedure from Patent Literature

A key preparation method reported in patent EP0300688A1 (1995) involves the following steps:

- Formation of key intermediates by reaction of methyl chloro-oxoacetate with substituted pyrrole derivatives.

- Use of organolithium reagents such as butyl lithium and methyl lithium at low temperatures (-78°C) to generate reactive intermediates.

- Conversion of acid derivatives to acid chlorides using thionyl chloride in benzene under reflux.

- Addition of methyl lithium to acid chlorides in tetrahydrofuran to form ketone intermediates.

- Hydrochloric acid gas treatment in methanol to facilitate further transformations.

- Diazotization and crystallization steps to purify and isolate the final pyrrole derivative.

This method emphasizes careful temperature control, use of anhydrous solvents, and multi-step purification to achieve high purity and yield. The final product crystallizes from solvents such as methanol or 2-propanol, with melting points around 143-153°C depending on the derivative.

Green Chemistry Approach Using DABCO Catalyst in Aqueous Medium

A more recent and environmentally friendly method for synthesizing substituted pyrroles, including derivatives similar to Ethanone, 1-(4-amino-2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-yl)-, employs a three-component coupling reaction catalyzed by 1,4-diaza-bicyclo[2.2.2]octane (DABCO) in water:

- Reactants: Phenacyl bromides, pentane-2,4-dione (acetylacetone), and various amines.

- Catalyst: DABCO (10 mol%) promotes efficient cyclization.

- Solvent: Water, providing a green and safe medium.

- Conditions: Mild heating (~60°C) for 5 hours.

This method yields pyrrole derivatives in high yields (up to 84%) with broad substrate scope including aromatic and aliphatic amines, and substituted phenacyl bromides. Electron-donating and halogen substituents on the amines are well tolerated. The reaction mechanism involves initial formation of an unsaturated amino ketone intermediate, followed by nucleophilic substitution and cyclization facilitated by DABCO.

Comparative Summary of Preparation Methods

| Preparation Aspect | Patent Method (Organolithium Route) | DABCO-Catalyzed Aqueous Method |

|---|---|---|

| Starting Materials | Methyl chloro-oxoacetate, substituted pyrroles | Phenacyl bromides, pentane-2,4-dione, amines |

| Catalyst/Promoter | Organolithium reagents, thionyl chloride | DABCO (10 mol%) |

| Solvent | Ether, tetrahydrofuran, benzene | Water |

| Reaction Conditions | Low temperature (-78°C), reflux | Mild heating (60°C), atmospheric pressure |

| Purification | Crystallization from methanol or 2-propanol | Extraction and silica gel chromatography |

| Yield | Moderate to high, dependent on step | High (up to 84%) |

| Environmental Impact | Use of toxic solvents and reagents | Eco-friendly, aqueous medium |

| Substrate Scope | Specific substituted pyrroles | Broad, including various substituted amines and phenacyl bromides |

Analytical Data and Characterization

The synthesized compounds are typically characterized by:

- Melting point determination: e.g., 143-153°C for purified pyrrole derivatives.

- Nuclear Magnetic Resonance (NMR) spectroscopy: $$^{1}H$$ and $$^{13}C$$ NMR confirm the substitution pattern on the pyrrole ring.

- Mass spectrometry (MS): Confirms molecular weight and fragmentation patterns.

- Infrared (IR) spectroscopy: Identifies functional groups such as amino and ketone moieties.

These data confirm the structure and purity of the final product. For example, the compound 1-(4-amino-2-methyl-1H-pyrrol-3-yl)ethanone has a molecular formula $$C7H{10}N_2O$$ and molecular weight of 138.17 g/mol.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-amino-2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-YL)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Ethanone, 1-(4-amino-2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-YL)- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-amino-2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-YL)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

The aryl group at position 5 of the pyrrole ring significantly influences physicochemical and toxicological properties. Key analogs include:

Key Observations :

- Electron-Donating vs. In contrast, the 3,4-dichlorophenyl substituent introduces electron-withdrawing Cl atoms, enhancing lipophilicity and possibly CNS penetration.

- Structural Modifications : The ethyl-substituted analog introduces additional steric hindrance, which could affect binding affinity in biological targets compared to the methyl-substituted parent compound.

Impact of Functional Groups on Reactivity and Stability

- Amino Group (Position 4): Present in all analogs, this group enables hydrogen bonding and may contribute to metabolic oxidation pathways.

- Methyl Group (Position 2) : Conserved across analogs, this group likely stabilizes the pyrrole ring conformation and reduces rotational freedom.

Thermal Stability: The target compound decomposes into NOₓ under heat, a property shared with nitrogen-rich heterocycles.

Biological Activity

Ethanone, 1-(4-amino-2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-YL)-, also known as 1-[4-amino-2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-yl]ethanone, is a compound with significant biological activity. Its molecular formula is C14H16N2O, and it has been the subject of various studies due to its potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrole ring structure, which is known for its diverse biological activities. The presence of the amino group and methyl substitutions enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H16N2O |

| Molecular Weight | 240.29 g/mol |

| CAS Number | 56463-61-7 |

| Chemical Structure | Chemical Structure |

Anticancer Properties

Recent studies have demonstrated that Ethanone, 1-(4-amino-2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-YL)- exhibits cytotoxic activity against various cancer cell lines. Specifically, the compound has shown promising results in inhibiting cell proliferation in:

- A431 (epidermoid carcinoma)

- HT29 (colorectal adenocarcinoma)

In vitro assays revealed that the compound's IC50 values were significantly lower than those of standard chemotherapeutics such as doxorubicin, indicating its potential as a lead compound for further development in cancer therapy .

The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Molecular dynamics simulations suggest that it interacts with key proteins involved in cell survival pathways, primarily through hydrophobic interactions and hydrogen bonding .

Antimicrobial Activity

Ethanone derivatives have also been evaluated for their antimicrobial properties . The compound showed activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated a stronger efficacy against Staphylococcus aureus compared to Escherichia coli, suggesting its potential application in treating bacterial infections .

Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on A431 cells demonstrated a dose-dependent reduction in cell viability. The researchers observed morphological changes consistent with apoptosis, including chromatin condensation and nuclear fragmentation. This study highlights the compound's potential as an anticancer agent.

Study 2: Antimicrobial Activity Assessment

In another investigation focusing on antimicrobial properties, Ethanone was tested against several bacterial strains. The results indicated that it possessed significant antibacterial activity with MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, outperforming some conventional antibiotics .

Q & A

Q. What are the recommended synthetic methods for Ethanone, 1-(4-amino-2-methyl-5-(4-methylphenyl)-1H-pyrrol-3-YL)-, and what yields can researchers expect?

Methodological Answer: The compound can be synthesized via multi-component reactions, as demonstrated in similar pyrrole derivatives. For example, a four-component reaction using substituted ketones and amines under reflux conditions in xylene or toluene typically yields 67–85% . Key steps include:

- Catalyst Selection : Acidic or basic catalysts (e.g., acetic acid or triethylamine) to facilitate cyclization.

- Purification : Recrystallization from methanol or ethanol is effective for isolating solids, while column chromatography may resolve complex mixtures .

- Yield Optimization : Reaction time (25–30 hours) and temperature (reflux at ~140°C) are critical for maximizing output .

Q. How should researchers characterize this compound post-synthesis?

Methodological Answer: Characterization involves:

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- Toxicity : Oral LD₅₀ in mice is 1 g/kg, indicating low acute toxicity, but prolonged exposure risks require PPE (gloves, lab coat) .

- Flammability : Classified as a flammable liquid (DOT Class 3); store away from ignition sources .

- Decomposition : Emits toxic NOₓ vapors upon heating; use fume hoods for high-temperature reactions .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure, and what challenges arise during refinement?

Methodological Answer:

Q. Which computational methods are suitable for studying electronic properties, and what software is recommended?

Methodological Answer:

- DFT Calculations : Use Gaussian09 or ORCA for optimizing geometry at B3LYP/6-311++G(d,p) level.

- NBO Analysis : Evaluate charge distribution and hyperconjugation effects (e.g., amino group delocalization) .

- Molecular Docking : AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes) .

Q. How can contradictions in reported physical states (liquid vs. solid) be resolved?

Methodological Answer:

Q. What strategies optimize reaction conditions to improve yield and purity?

Methodological Answer:

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may increase side reactions; balance with toluene for controlled reactivity .

- Catalyst Optimization : Screen Lewis acids (e.g., ZnCl₂) to accelerate cyclization without byproduct formation .

- In Situ Monitoring : Use HPLC or TLC to track reaction progress and terminate before decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.